An In-depth Technical Guide to Methyl 4-aminobenzoate: Core Properties and Applications
An In-depth Technical Guide to Methyl 4-aminobenzoate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and key applications of Methyl 4-aminobenzoate (B8803810). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and purification are provided.
Core Properties of Methyl 4-aminobenzoate
Methyl 4-aminobenzoate, also known as methyl p-aminobenzoate, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical modifications.[3]
Physicochemical Properties
The core physicochemical properties of Methyl 4-aminobenzoate are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| CAS Number | 619-45-4 | [4] |
| Appearance | White to beige crystalline powder or crystals | [1] |
| Melting Point | 110-114 °C | [5] |
| Boiling Point | ~273 °C (rough estimate) | [6] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [2] |
| pKa | 2.5 (for the protonated amine) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-aminobenzoate. Key spectral data are outlined below.
| Spectroscopy | Key Peaks / Chemical Shifts | References |
| ¹H NMR (CDCl₃) | δ ~3.8 ppm (s, 3H, -OCH₃), ~4.0 ppm (br s, 2H, -NH₂), ~6.6 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H) | [8][9] |
| ¹³C NMR (CDCl₃) | δ ~51.5, 113.7, 119.7, 131.5, 151.0, 166.8 ppm | [8][10] |
| IR (KBr, cm⁻¹) | ~3430, 3350 (N-H stretching), ~1680 (C=O stretching), ~1600, 1510 (C=C stretching), ~1280, 1170 (C-O stretching) | [4][11] |
| Mass Spectrum (EI) | m/z 151 (M+), 120, 92, 65 | [4][12] |
Synthesis and Purification
The most common and practical laboratory synthesis of Methyl 4-aminobenzoate is through the Fischer esterification of 4-aminobenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Methyl 4-aminobenzoate from 4-aminobenzoic acid and methanol (B129727), using sulfuric acid as a catalyst.
Materials and Reagents:
-
4-aminobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. A precipitate of the aminobenzoic acid salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[13]
-
Continue refluxing for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[13][14]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water.
-
Slowly neutralize the acidic solution by adding a 10% sodium carbonate solution portion-wise until the pH is approximately 8. Be cautious as gas evolution (CO₂) will occur.[13]
-
The product, Methyl 4-aminobenzoate, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the purified product, for instance, in a vacuum oven at a moderate temperature.
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of crude Methyl 4-aminobenzoate using ethanol (B145695) as the solvent.
Materials and Reagents:
-
Crude Methyl 4-aminobenzoate
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude Methyl 4-aminobenzoate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.[15]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the surface.[15]
-
Dry the crystals to obtain pure Methyl 4-aminobenzoate.
Applications in Research and Drug Development
Methyl 4-aminobenzoate is a key intermediate in the synthesis of a variety of more complex molecules.[1][2]
-
Pharmaceutical Synthesis: It is a crucial building block for several active pharmaceutical ingredients (APIs). For instance, a structurally related compound, methyl 3-amino-4-methylbenzoate, is a precursor in the synthesis of the tyrosine kinase inhibitors Nilotinib and Imatinib, which are used in cancer therapy.[3]
-
Dye Intermediate: It serves as a precursor in the manufacturing of various dyes.[2]
-
Organic Synthesis: It is used in the synthesis of guanidine (B92328) alkaloids like (±)-martinelline and (±)-martinellic acid.[5]
-
Research on Biological Activity: Derivatives of Methyl 4-aminobenzoate have been studied for their inhibitory effects on enzymes such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are involved in cellular detoxification and antioxidant systems.[16]
Visualized Workflows
Synthesis of Methyl 4-aminobenzoate via Fischer Esterification
Caption: Workflow for the synthesis of Methyl 4-aminobenzoate.
Safety and Handling
Methyl 4-aminobenzoate is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]
- 6. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 7. Methyl 4-aminobenzoate hydrochloride | 63450-84-0 | NCA45084 [biosynth.com]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR [m.chemicalbook.com]
- 11. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]
- 12. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
